4-Hydroxyphenylpyruvic acid

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a natural product found in Gnetum montanum, Drosophila melanogaster, and other organisms with data available.

(4-hydroxyphenyl)pyruvic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

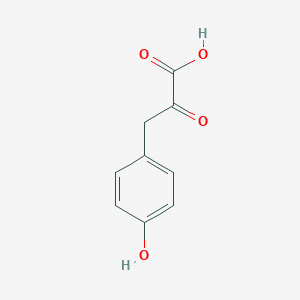

Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,10H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKADPXVIOXHVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166017 | |

| Record name | 4-Hydroxyphenylpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxyphenylpyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

156-39-8 | |

| Record name | 4-Hydroxyphenylpyruvic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenylpyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyphenylpyruvic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07718 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Testacid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyphenylpyruvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyphenylpyruvic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-HYDROXYPHENYL)PYRUVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YP1694WNQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxyphenylpyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219 - 220 °C | |

| Record name | 4-Hydroxyphenylpyruvic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of 4-Hydroxyphenylpyruvic Acid in Tyrosine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical position of 4-Hydroxyphenylpyruvic acid (4-HPPA) within the tyrosine metabolic pathway. It details the enzymatic conversion of 4-HPPA, the clinical significance of its metabolic disruption, and the mechanisms of targeted therapeutic and herbicidal interventions. This document provides a comprehensive overview for professionals engaged in metabolic research and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction to the Tyrosine Metabolic Pathway

The catabolism of the amino acid L-tyrosine is a fundamental metabolic pathway in most aerobic organisms. This pathway is essential for the complete degradation of tyrosine into fumarate (B1241708) and acetoacetate, which subsequently enter the citric acid cycle for energy production.[1][2] A key intermediate in this pathway is this compound, a keto acid formed from the transamination of tyrosine. The subsequent and irreversible step is the conversion of 4-HPPA to homogentisate, a reaction catalyzed by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][3][4]

The Central Role of this compound and HPPD

This compound stands at a crucial juncture in tyrosine metabolism. Its efficient conversion is vital for the normal flow of the catabolic cascade. The enzyme responsible for this, 4-hydroxyphenylpyruvate dioxygenase (HPPD), is a non-heme Fe(II)-dependent oxygenase.[1] It catalyzes a complex reaction involving decarboxylation, aromatic hydroxylation, and substituent migration to form homogentisate.[1][5]

The significance of the HPPD-catalyzed reaction extends beyond simple amino acid degradation. In plants, the product, homogentisate, is a precursor for the biosynthesis of essential molecules like plastoquinone (B1678516) and tocopherols (B72186) (Vitamin E), which are vital for photosynthesis and antioxidant defense.[6] In humans, the pathway is primarily catabolic, and its disruption can lead to severe metabolic disorders.

Clinical Significance: Tyrosinemia Type III

A deficiency in the HPPD enzyme, typically due to mutations in the HPD gene, leads to a rare autosomal recessive disorder known as Tyrosinemia Type III.[7][8][9] This condition is characterized by the accumulation of this compound and its upstream precursor, tyrosine, in the blood and urine.[10] The clinical presentation of Tyrosinemia Type III is variable, but can include neurological symptoms such as intellectual disability, seizures, and ataxia.[10][11] Unlike other forms of tyrosinemia, it does not typically involve severe liver or kidney damage.[11] Diagnosis is confirmed by measuring elevated levels of tyrosine and its derivatives in bodily fluids and can be confirmed by enzyme assay or genetic testing.[10]

Quantitative Analysis of HPPD Kinetics and Inhibition

The study of HPPD enzyme kinetics and the characterization of its inhibitors are crucial for understanding its function and for the development of therapeutic agents and herbicides.

Enzyme Kinetic Parameters

The catalytic efficiency of HPPD can be described by its Michaelis-Menten constant (Km) for its substrate, 4-HPPA, and its maximum reaction velocity (Vmax) or turnover number (kcat). These parameters can vary depending on the source of the enzyme and the experimental conditions.

| Enzyme Source | Km for 4-HPPA (μM) | Vmax (μmol/min/mg) | kcat (s⁻¹) | Reference |

| Human (recombinant) | 80 ± 20 | - | 2.2 ± 0.1 | [12] |

| Carrot (recombinant) | 7.5 ± 2.5 | 2.0 ± 0.3 | 1.8 | [7] |

Inhibition of HPPD

HPPD is a well-established target for a class of herbicides and is also the target for the therapeutic agent nitisinone (B1678953) (NTBC), used in the treatment of Hereditary Tyrosinemia Type I.[13][14] These inhibitors function by competing with the substrate, 4-HPPA, for binding to the active site of the enzyme.[15] The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki).

| Inhibitor | Enzyme Source | IC50 (nM) | Ki (nM) | Reference |

| Nitisinone (NTBC) | Human | 173 | - | [16] |

| Mesotrione | Arabidopsis thaliana | - | - | [13][16] |

| Leptospermone | p-Hydroxyphenylpyruvate dioxygenase | 12,100 | - | [16] |

| Fenquinotrione | Rice | 27.2 | - | [16] |

| Fenquinotrione | Arabidopsis thaliana | 44.7 | - | [16] |

| HPPD-IN-3 | 4-Hydroxyphenylpyruvate dioxygenase | 10 | - | [16] |

| HPPD-IN-1 | Arabidopsis thaliana | 248 | - | [16] |

| HPPD-IN-5 | 4-hydroxyphenylpyruvate dioxygenase | 210 | - | [16] |

| AtHPPD-IN-1 | Arabidopsis thaliana | 12 | - | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and HPPD.

Expression and Purification of Recombinant Human HPPD

This protocol describes the expression of human HPPD in E. coli and its subsequent purification.[8]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the human HPD gene

-

Luria-Bertani (LB) medium

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Fe(II)SO₄

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

-

Size-exclusion chromatography (SEC) column (e.g., Superdex 75)

-

SEC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

Procedure:

-

Transform the expression vector into the E. coli expression strain.

-

Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate a larger culture with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 1 mM and Fe(II)SO₄ to a final concentration of 1 mM.[8]

-

Incubate the culture at a lower temperature (e.g., 16-18°C) overnight with shaking.

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged HPPD with elution buffer.

-

Further purify the protein by size-exclusion chromatography using an SEC column equilibrated with SEC buffer.

-

Pool the fractions containing pure HPPD, assess purity by SDS-PAGE, and determine the protein concentration.

Spectrophotometric Assay for HPPD Activity

This assay measures the activity of HPPD by monitoring the decrease in the substrate, 4-HPPA, which forms a colored complex with borate (B1201080).[8]

Materials:

-

Purified HPPD enzyme

-

This compound (4-HPPA) stock solution (e.g., 30 mM in 0.5 M Ammonium Acetate)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

-

Borate solution (e.g., 1 M boric acid, pH adjusted with NaOH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing assay buffer and the desired concentration of 4-HPPA.

-

Initiate the reaction by adding a known amount of purified HPPD enzyme to the wells. Include a blank control without the enzyme.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time period (e.g., 15-30 minutes).

-

Stop the reaction by adding a solution that will denature the enzyme (this step can be combined with the detection step).

-

To detect the remaining 4-HPPA, add 100 µL of borate solution to each well.[8]

-

Read the absorbance at 306 nm using a microplate reader.[8] The decrease in absorbance is proportional to the amount of 4-HPPA consumed.

-

Calculate the enzyme activity based on the change in absorbance over time, using a standard curve for 4-HPPA-borate complex if necessary.

HPLC Method for the Quantification of this compound

High-performance liquid chromatography (HPLC) provides a sensitive and specific method for the quantification of 4-HPPA in various samples.[3][17]

Materials:

-

HPLC system with a UV detector

-

Mobile phase: Acetonitrile, water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility).[3][17]

-

4-HPPA standard solutions of known concentrations

-

Sample preparation reagents (e.g., for protein precipitation if analyzing biological samples)

Procedure:

-

Prepare the mobile phase and equilibrate the HPLC system and column.

-

Prepare a series of 4-HPPA standard solutions to generate a calibration curve.

-

Prepare the samples for analysis. For biological fluids, this may involve protein precipitation followed by centrifugation and filtration of the supernatant.

-

Inject the standards and samples onto the HPLC column.

-

Elute the column with the mobile phase at a constant flow rate.

-

Detect 4-HPPA using a UV detector at its maximum absorbance wavelength (around 292 nm).

-

Identify and quantify the 4-HPPA peak in the samples by comparing its retention time and peak area to those of the standards.

Site-Directed Mutagenesis of HPPD

This protocol allows for the introduction of specific mutations into the HPD gene to study the function of individual amino acid residues.[18][19][20]

Materials:

-

Plasmid DNA containing the wild-type HPD gene

-

Mutagenic primers (forward and reverse) containing the desired mutation

-

High-fidelity DNA polymerase (e.g., Pfu or Q5)

-

dNTPs

-

PCR buffer

-

DpnI restriction enzyme

-

Competent E. coli cells for transformation (e.g., DH5α)

Procedure:

-

Design and synthesize complementary mutagenic primers containing the desired nucleotide change.

-

Perform PCR using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations. The PCR conditions should be optimized for the specific primers and template.

-

The PCR reaction will amplify the entire plasmid, incorporating the mutation.

-

Digest the PCR product with DpnI. This enzyme specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.[21]

-

Transform the DpnI-treated plasmid into competent E. coli cells.

-

Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight.

-

Select individual colonies and grow them in liquid culture.

-

Isolate the plasmid DNA from the cultures (miniprep).

-

Verify the presence of the desired mutation and the absence of any unintended mutations by DNA sequencing.

Visualizing the Pathway and Experimental Logic

Diagrams are essential for understanding complex biological pathways and experimental workflows. The following are Graphviz (DOT language) representations of the tyrosine metabolic pathway, the HPPD-catalyzed reaction, and a typical experimental workflow for studying HPPD inhibitors.

Caption: The catabolic pathway of L-tyrosine.

Caption: The enzymatic reaction catalyzed by HPPD.

Caption: A logical workflow for screening HPPD inhibitors.

Conclusion

This compound is a linchpin in the tyrosine metabolic pathway, and its enzymatic conversion by HPPD is of significant interest in medicine, agriculture, and fundamental biochemical research. A thorough understanding of this metabolic step, the consequences of its disruption, and the mechanisms of its inhibition is essential for the development of novel therapeutic strategies for metabolic disorders and for the design of effective and selective herbicides. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in these fields.

References

- 1. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catalytic, noncatalytic, and inhibitory phenomena: kinetic analysis of (4-hydroxyphenyl)pyruvate dioxygenase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Orphanet: Tyrosinemia type 3 [orpha.net]

- 11. Tyrosinemia type III | New York State Department of Health, Wadsworth Center [wadsworth.org]

- 12. researchgate.net [researchgate.net]

- 13. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The role of nitisinone in tyrosine pathway disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-Hydroxyphenylpyruvate dioxygenase as a drug discovery target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 18. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 19. bio.libretexts.org [bio.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. static.igem.org [static.igem.org]

Biosynthesis of 4-Hydroxyphenylpyruvic Acid from Tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of 4-Hydroxyphenylpyruvic acid (4-HPP) from L-tyrosine. 4-HPP is a crucial intermediate in the metabolism of aromatic amino acids and serves as a precursor for the synthesis of various valuable compounds in the pharmaceutical and food industries. This document details the core enzymatic pathways, provides comprehensive experimental protocols, and presents quantitative data to facilitate research and development in this area.

Core Biosynthetic Pathways

The primary route for the biosynthesis of 4-HPP from L-tyrosine involves a transamination reaction catalyzed by the enzyme Tyrosine Aminotransferase (TAT) . An alternative pathway utilizes L-amino acid deaminase (ml-AAD) for the direct deamination of L-tyrosine.

Tyrosine Aminotransferase (TAT) Pathway

Tyrosine Aminotransferase (EC 2.6.1.5) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the transfer of an amino group from L-tyrosine to α-ketoglutarate, yielding 4-HPP and L-glutamate.[1] This is the initial and rate-limiting step in the catabolism of tyrosine in most organisms.[1]

References

Chemical and physical properties of 4-Hydroxyphenylpyruvic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of 4-Hydroxyphenylpyruvic acid (4-HPPA), a pivotal intermediate in the metabolism of aromatic amino acids. This document summarizes its core characteristics, details its role in biological pathways, and offers comprehensive experimental protocols for its analysis and study.

Chemical and Physical Properties

This compound is a keto acid that plays a crucial role in the tyrosine catabolism pathway.[1][2] It is formed from L-tyrosine through the action of tyrosine aminotransferase and is subsequently converted to homogentisic acid by the enzyme 4-hydroxyphenylpyruvate dioxygenase.[3][4][5]

Identifiers and Structure

| Property | Value | Source(s) |

| IUPAC Name | 3-(4-hydroxyphenyl)-2-oxopropanoic acid | [4][5][6][7] |

| Synonyms | p-Hydroxyphenylpyruvic acid, (p-Hydroxyphenyl)pyruvic acid, HPPA | [3][4][6] |

| CAS Number | 156-39-8 | [3][6][8] |

| Chemical Formula | C₉H₈O₄ | [3][4][6] |

| Molecular Weight | 180.16 g/mol | [6][9] |

| SMILES | OC(=O)C(=O)Cc1ccc(O)cc1 | [3][5][10] |

| InChI Key | KKADPXVIOXHVKN-UHFFFAOYSA-N | [3][5][10] |

Physicochemical Data

| Property | Value | Source(s) |

| Physical State | Solid, off-white to tan crystalline powder | [6][11][12] |

| Melting Point | 219-220 °C (with decomposition) | [4][5][6][9][10][12][13] |

| Boiling Point | ~380.8 °C at 760 mmHg (Predicted) | [9][13] |

| Solubility | Moderately soluble in water. Soluble in ethanol (B145695) (50 mg/mL), methanol, and acetonitrile (B52724). | [3][10][11][13][14] |

| pKa (Strongest Acidic) | 2.91 - 2.98 | [7][15] |

| Polar Surface Area | 74.6 Ų | [7][15] |

Biological Role: The Tyrosine Metabolism Pathway

4-HPPA is a key intermediate in the catabolic pathway of tyrosine. This pathway is essential for the breakdown of excess tyrosine and the production of fumarate (B1241708) and acetoacetate, which can then enter central metabolic pathways.[16][17] Disruptions in this pathway can lead to metabolic disorders such as tyrosinemia type III.[1][2]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, as well as for related enzyme assays.

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of α-keto acids.

Materials:

-

N-acetylglycine

-

Sodium acetate (B1210297)

-

Acetic anhydride (B1165640)

-

Methanol

-

Acetone

-

1 M Hydrochloric acid (HCl)

-

Deionized water

-

Round-bottom flasks, magnetic stir bar, water condenser, filtration apparatus

Procedure:

Step 1: Synthesis of the Azlactone Intermediate

-

In a 25-mL round-bottom flask, combine 4-hydroxybenzaldehyde (5 mmol), N-acetylglycine (6 mmol), and sodium acetate (6 mmol).

-

Add 3 mL of acetic anhydride to the mixture.

-

Equip the flask with a magnetic stir bar and a water condenser.

-

Heat the mixture with stirring at 80°C for 4 hours, then increase the temperature to 100°C for 1 hour.

-

Allow the reaction mixture to cool to room temperature and stir for 12 hours.

-

Add 5 mL of ice-cold water to precipitate the product.

-

Isolate the solid product by vacuum filtration and wash with approximately 5 mL of cold water.

-

Dry the solid under vacuum. This intermediate is used directly in the next step.

Step 2: Hydrolysis to the Pyruvic Acid

-

In a 50-mL round-bottom flask, dissolve 2 mmol of the dried intermediate from Step 1 in 10 mL of a 1:1 (v/v) mixture of water and acetone.

-

Stir the mixture under reflux for 4 hours.

-

Remove the volatile solvents by rotary evaporation.

-

Place the flask in a refrigerator overnight to facilitate crystallization.

-

Isolate the product by vacuum filtration.

-

Transfer the collected solid to a flask containing 10 mL of 1 M HCl.

-

Stir the mixture under reflux for 6 hours.

-

Concentrate the solution by rotary evaporation.

-

Place the flask in a refrigerator overnight to allow for the crystallization of this compound.

-

Collect the crystals by filtration, wash with a small amount of ice-cold water, and dry under vacuum.[4]

Quantification by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the analysis of 4-HPPA in various samples, including biological fluids.

Instrumentation and Columns:

-

HPLC system with a UV or Mass Spectrometry (MS) detector.

-

A reverse-phase C18 column (e.g., Atlantis C18) is commonly used.[13][18]

Mobile Phase and Gradient:

-

A typical mobile phase consists of a mixture of acetonitrile and water, with an acidic modifier like phosphoric acid or formic acid for MS compatibility.[3]

-

A gradient elution may be necessary to achieve optimal separation from other components in a complex mixture.

Sample Preparation:

-

For biological samples such as serum or urine, protein precipitation is required. This can be achieved by adding a solvent like methanol.[19]

-

Centrifuge the sample to pellet the precipitated proteins.

-

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.

General HPLC Method:

-

Equilibrate the column with the initial mobile phase composition.

-

Inject the prepared sample.

-

Run the gradient program to separate the analytes.

-

Detect 4-HPPA using a UV detector (wavelength can be optimized, typically around 280 nm) or a mass spectrometer in negative ionization mode.[13][18]

-

Quantify the concentration of 4-HPPA by comparing its peak area to a standard curve prepared with known concentrations of a 4-HPPA standard.

Tyrosine Aminotransferase (TAT) Enzyme Assay

This fluorometric assay measures the activity of Tyrosine Aminotransferase (TAT), the enzyme that produces 4-HPPA from tyrosine.

Principle: The transamination of tyrosine by TAT produces glutamate (B1630785). The glutamate is then used in a subsequent enzymatic reaction to convert a non-fluorescent probe into a fluorescent product. The rate of fluorescence increase is proportional to the TAT activity.[20]

Materials:

-

Tyrosine Aminotransferase Activity Assay Kit (e.g., from Abcam or similar suppliers)[20]

-

96-well white microplate

-

Fluorometric plate reader (Ex/Em = 535/587 nm)

-

Tissue or cell lysates containing TAT

Procedure:

-

Sample Preparation: Homogenize tissue or cells in the provided assay buffer. Centrifuge to pellet debris and collect the supernatant (lysate). Determine the protein concentration of the lysate.[20]

-

Reagent Preparation: Prepare all kit reagents (assay buffer, substrates, developer, enzyme mix, probe, and standard) according to the kit's instructions.[20]

-

Standard Curve: Prepare a glutamate standard curve in the 96-well plate.[20]

-

Assay Reaction:

-

Add samples, positive controls, and background controls to the appropriate wells.

-

Add the reaction mix containing the TAT substrates and the probe to the wells.

-

Immediately start measuring the fluorescence in kinetic mode at room temperature for 60-90 minutes.[20]

-

-

Calculation: Calculate the TAT activity based on the rate of fluorescence increase, after subtracting the background, and by comparing it to the standard curve.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Enzyme Assay

This colorimetric assay can be used to screen for inhibitors of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD), the enzyme that metabolizes 4-HPPA.

Principle: A recombinant E. coli strain expressing HPPD is used. This strain can convert tyrosine, via 4-HPPA, into homogentisate, which then spontaneously oxidizes to form a soluble melanin-like pigment. The amount of pigment produced is proportional to the HPPD activity. Inhibitors of HPPD will reduce pigment formation.[6]

Materials:

-

Recombinant E. coli expressing HPPD

-

Culture medium

-

L-tyrosine

-

96-well microplate

-

Spectrophotometer (to measure absorbance of the pigment)

-

HPPD inhibitors (for screening)

Procedure:

-

Cell Culture: Grow the recombinant E. coli strain to a suitable optical density.

-

Assay Setup:

-

Immobilize the E. coli cells in a matrix (e.g., agarose) within the wells of a 96-well microplate.

-

Add the substrate (L-tyrosine) to initiate the reaction.

-

For inhibitor screening, add different concentrations of the test compounds to the wells.

-

-

Incubation: Incubate the plate to allow for pigment production.

-

Measurement: Measure the absorbance of the soluble brown pigment produced in each well using a spectrophotometer.

-

Analysis: A decrease in pigment production in the presence of a test compound indicates inhibition of HPPD. The potency of the inhibitor can be determined by testing a range of concentrations.[6]

Safety Information

This compound is considered a hazardous substance.[20] It may be harmful if swallowed, inhaled, or absorbed through the skin and can cause skin and eye irritation.[9][18][21] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[18] Work should be conducted in a well-ventilated area or a fume hood.[18] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[9][18][20][21]

References

- 1. 4-Hydroxyphenylpyruvic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. hmdb.ca [hmdb.ca]

- 6. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C9H8O4 | CID 979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bmrservice.com [bmrservice.com]

- 11. benchchem.com [benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]

- 15. This compound | Rupa Health [rupahealth.com]

- 16. davuniversity.org [davuniversity.org]

- 17. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and this compound in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. content.abcam.com [content.abcam.com]

- 21. cores.emory.edu [cores.emory.edu]

A Technical Guide to the Role of 4-Hydroxyphenylpyruvic Acid in Phenylalanine Catabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Hydroxyphenylpyruvic acid (4-HPPA) is a critical intermediate in the metabolic pathway responsible for the degradation of the essential amino acid L-phenylalanine. This pathway, primarily active in the liver, is fundamental for maintaining amino acid homeostasis. Dysregulation at the enzymatic step involving 4-HPPA or subsequent steps leads to severe metabolic disorders. This document provides a detailed overview of the biochemical role of 4-HPPA, the enzymes involved in its formation and conversion, associated genetic diseases, and relevant experimental methodologies for studying this pathway.

Introduction to Phenylalanine Catabolism

The catabolism of phenylalanine is a multi-step enzymatic process that converts it into fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle for energy production.[1][2] This makes phenylalanine both a glucogenic and ketogenic amino acid. The initial and irreversible step is the hydroxylation of phenylalanine to tyrosine, catalyzed by phenylalanine hydroxylase.[1][3] Tyrosine then undergoes a series of reactions, with 4-HPPA serving as a key intermediate.[4]

The Central Role of this compound (4-HPPA)

4-HPPA is formed from tyrosine through a transamination reaction catalyzed by tyrosine aminotransferase (TAT).[2][4] It sits (B43327) at a crucial juncture in the pathway, preceding the ring-cleavage of the aromatic structure.

Formation of 4-HPPA

The conversion of L-tyrosine to 4-HPPA is a reversible transamination reaction. The enzyme tyrosine aminotransferase, which requires pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor, transfers the amino group from tyrosine to α-ketoglutarate, producing glutamate (B1630785) and 4-HPPA.[1][5]

Conversion of 4-HPPA to Homogentisate (B1232598)

The subsequent step is the conversion of 4-HPPA to homogentisate (2,5-dihydroxyphenylacetic acid). This complex reaction is catalyzed by 4-hydroxyphenylpyruvate dioxygenase (HPPD), a non-heme iron(II)-dependent oxygenase.[6][7] The reaction involves decarboxylation, aromatic ring hydroxylation, and a 1,2-shift of the carboxymethyl side chain.[6][8] Both atoms of molecular oxygen are incorporated into the product, homogentisate.[6][9]

Downstream Catabolic Pathway

Following the formation of homogentisate, the pathway proceeds through several additional enzymatic steps:

-

Homogentisate to 4-Maleylacetoacetate (B1238811): Homogentisate 1,2-dioxygenase (HGD), an iron-containing enzyme, catalyzes the cleavage of the aromatic ring of homogentisate to form 4-maleylacetoacetate.[10][11][12]

-

4-Maleylacetoacetate to 4-Fumarylacetoacetate: Maleylacetoacetate isomerase facilitates the isomerization of 4-maleylacetoacetate to 4-fumarylacetoacetate.[1]

-

4-Fumarylacetoacetate to Fumarate and Acetoacetate: The final step is the hydrolysis of 4-fumarylacetoacetate by fumarylacetoacetate hydrolase (FAH), yielding fumarate and acetoacetate.[13][14][15] These products can then be utilized in central metabolic pathways.[14]

Clinical Significance and Genetic Disorders

Deficiencies in the enzymes of the phenylalanine catabolic pathway lead to several inherited metabolic disorders.[16][17]

-

Tyrosinemia Type III: This rare disorder is caused by a deficiency of 4-hydroxyphenylpyruvate dioxygenase (HPPD). The blockage at this step leads to an accumulation of 4-HPPA and tyrosine in the blood and urine.

-

Alkaptonuria: Caused by a deficiency in homogentisate 1,2-dioxygenase (HGD), this disorder results in the accumulation of homogentisic acid.[11][12] This acid is excreted in the urine, causing it to darken upon exposure to air, and can deposit in connective tissues, leading to a condition called ochronosis.[18][19]

-

Tyrosinemia Type I: A deficiency in fumarylacetoacetate hydrolase (FAH) causes this severe disorder.[13][15] The accumulation of fumarylacetoacetate and its derivatives is toxic, leading to severe liver and kidney damage.[14][15] Inhibition of HPPD is a therapeutic strategy to prevent the formation of these toxic downstream metabolites.[6]

Quantitative Data

The study of enzyme kinetics provides crucial information about the efficiency and regulation of metabolic pathways. Below are representative kinetic parameters for key enzymes in phenylalanine catabolism.

| Enzyme | Substrate | Organism | Km (µM) | Vmax (U/mg) | Reference |

| Tyrosine Aminotransferase | L-Tyrosine | Rat Liver | 1500 | - | (Brand & Harper, 1974) |

| 4-Hydroxyphenylpyruvate Dioxygenase | 4-HPPA | Pseudomonas sp. | 34 | 12.5 | (Rundgren, 1977) |

| Homogentisate 1,2-Dioxygenase | Homogentisate | Aspergillus nidulans | 10 | 18.5 | (Fariña et al., 1998) |

| Fumarylacetoacetate Hydrolase | Fumarylacetoacetate | Human | 5 | 27 | (Tanguay et al., 1994) |

Note: Kinetic parameters can vary significantly based on the organism, tissue, purification methods, and assay conditions.

Experimental Protocols

Assay for 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Activity

This protocol describes a spectrophotometric assay to measure the activity of HPPD by monitoring the consumption of its substrate, 4-HPPA.

Principle: The assay measures the decrease in absorbance at 310 nm, which corresponds to the consumption of 4-HPPA.

Reagents:

-

100 mM Potassium Phosphate buffer, pH 7.0

-

10 mM this compound (4-HPPA) stock solution in 10 mM HCl

-

10 mM Ascorbic acid solution (freshly prepared)

-

Purified HPPD enzyme solution

Procedure:

-

Prepare a reaction mixture containing 800 µL of potassium phosphate buffer and 50 µL of ascorbic acid solution in a 1 mL cuvette.

-

Add 50 µL of the HPPD enzyme solution to the cuvette and mix gently.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C) in a temperature-controlled spectrophotometer.

-

Initiate the reaction by adding 100 µL of the 4-HPPA stock solution and immediately start monitoring the decrease in absorbance at 310 nm for 5-10 minutes.

-

Calculate the rate of reaction using the molar extinction coefficient of 4-HPPA at 310 nm (ε = 13,500 M-1cm-1).

Analysis of 4-HPPA by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantification of 4-HPPA in biological samples.

Principle: Reversed-phase HPLC is used to separate 4-HPPA from other metabolites in a sample, followed by detection using UV absorbance.

Sample Preparation:

-

Deproteinize plasma or tissue homogenate samples by adding an equal volume of ice-cold 10% perchloric acid.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter before injection.

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: Isocratic elution with 95% 20 mM potassium phosphate buffer (pH 3.0) and 5% acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at 292 nm

-

Injection Volume: 20 µL

Quantification:

-

Generate a standard curve using known concentrations of 4-HPPA.

-

Determine the concentration of 4-HPPA in the samples by comparing their peak areas to the standard curve.

Visualizations

Phenylalanine Catabolic Pathway

Caption: The metabolic pathway of phenylalanine degradation.

Experimental Workflow for HPPD Inhibition Assay

Caption: Workflow for determining HPPD inhibitor potency.

References

- 1. davuniversity.org [davuniversity.org]

- 2. Tyrosine - Wikipedia [en.wikipedia.org]

- 3. Phenylalanine - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]

- 8. Evidence for the mechanism of hydroxylation by 4-hydroxyphenylpyruvate dioxygenase and hydroxymandelate synthase from intermediate partitioning in active site variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Homogentisate 1,2-dioxygenase - Wikipedia [en.wikipedia.org]

- 11. storymd.com [storymd.com]

- 12. HGD gene: MedlinePlus Genetics [medlineplus.gov]

- 13. Fumarylacetoacetate hydrolase - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. FAH gene: MedlinePlus Genetics [medlineplus.gov]

- 16. Disorders of phenylalanine and tyrosine metabolism | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Structure-Function Relationship of Homogentisate 1,2-dioxygenase: Understanding the Genotype-Phenotype Correlations in the Rare Genetic Disease Alkaptonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Divergent Path: 4-Hydroxyphenylpyruvic Acid as a Modulator of Neurotransmitter Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the intricate role of 4-Hydroxyphenylpyruvic acid (4-HPPA) in the metabolic landscape of neurotransmitter synthesis. While not a direct intermediary in the canonical pathway of catecholamine production, the metabolic route involving 4-HPPA plays a crucial, indirect role in regulating the availability of the essential precursor, L-tyrosine. Understanding this divergent pathway is critical for researchers and professionals in drug development, as it presents novel therapeutic avenues for neurological and metabolic disorders.

The Canonical Pathway of Catecholamine Synthesis: The Main Route from Tyrosine

The primary and most well-understood pathway for the synthesis of dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497) begins with the amino acid L-tyrosine. This conversion is a tightly regulated process, with tyrosine hydroxylase (TH) acting as the rate-limiting enzyme.[1][2] L-DOPA is then rapidly converted to dopamine by aromatic L-amino acid decarboxylase (AADC).[3][4] In noradrenergic and adrenergic neurons, dopamine is further hydroxylated to norepinephrine by dopamine β-hydroxylase (DBH), and norepinephrine can be subsequently methylated to form epinephrine by phenylethanolamine N-methyltransferase (PNMT).[5]

References

- 1. Tyrosine - Wikipedia [en.wikipedia.org]

- 2. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. m.youtube.com [m.youtube.com]

- 5. Intricacies of the Molecular Machinery of Catecholamine Biosynthesis and Secretion by Chromaffin Cells of the Normal Adrenal Medulla and in Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxyphenylpyruvic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphenylpyruvic acid (4-HPPA) is a pivotal intermediate in the catabolism of the amino acid tyrosine. Its discovery was intrinsically linked to the study of inborn errors of metabolism, and it has since become a significant molecule of interest in diverse scientific fields. As the substrate for 4-hydroxyphenylpyruvate dioxygenase (HPPD), it is central to the pathophysiology of tyrosinemia type III. Furthermore, the inhibition of HPPD has been successfully exploited in the development of herbicides and therapeutic agents. This technical guide provides a comprehensive overview of the discovery, historical context, physicochemical properties, and biological significance of 4-HPPA. It includes detailed experimental protocols for its synthesis and analysis, extensive quantitative data, and visualizations of key pathways and workflows to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The history of this compound is fundamentally connected to the investigation of "inborn errors of metabolism," a concept first proposed by Archibald Garrod. The first direct identification of 4-HPPA in a biological context was a landmark in understanding amino acid metabolism.

Grace Medes and the Case of "Tyrosinosis"

In 1932, biochemist Grace Medes published a seminal paper titled "A new error of tyrosine metabolism: Tyrosinosis."[1][2][3] She described the case of a 49-year-old man with myasthenia gravis who excreted a substance in his urine that was identified as p-hydroxyphenylpyruvic acid.[1] Medes conducted extensive metabolic studies on this patient, administering tyrosine and phenylalanine and observing the consequent increase in urinary 4-HPPA excretion.[1] She correctly proposed that this "tyrosinosis" was due to a deficiency in the body's ability to further metabolize 4-HPPA.[1] This was the first documented instance of what would later be understood as a form of tyrosinemia, and it firmly established 4-HPPA as an intermediate in the tyrosine degradation pathway.

Elucidation of the Tyrosine Catabolism Pathway

Following Medes' discovery, further research throughout the mid-20th century helped to delineate the complete pathway of tyrosine degradation. It was established that tyrosine is formed from the hydroxylation of phenylalanine.[4] The conversion of tyrosine to 4-HPPA is catalyzed by tyrosine aminotransferase. Subsequently, 4-hydroxyphenylpyruvate dioxygenase (HPPD) converts 4-HPPA to homogentisic acid.[5][6] Deficiencies in the enzymes of this pathway lead to different types of tyrosinemia, with the accumulation of specific intermediates. A deficiency in HPPD, the enzyme that metabolizes 4-HPPA, is now known to cause tyrosinemia type III.[5]

A Target for Herbicides and Therapeutics

In the latter half of the 20th century, the critical role of the HPPD enzyme in plants made it an attractive target for herbicide development. The inhibition of HPPD disrupts the synthesis of essential molecules, leading to bleaching and plant death.[7] This led to the development of a class of herbicides known as HPPD inhibitors.[7] Interestingly, this research had therapeutic implications. The HPPD inhibitor nitisinone (B1678953) (NTBC) was found to be an effective treatment for the more severe tyrosinemia type I by preventing the accumulation of toxic downstream metabolites.[8]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-HPPA is essential for its study and application in research and development.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈O₄ | [9][10] |

| Molecular Weight | 180.16 g/mol | [9][10] |

| CAS Number | 156-39-8 | [9][10] |

| Melting Point | 219-220 °C (decomposes) | [10][11] |

| Appearance | White to off-white crystalline solid | [11] |

| Solubility | Moderately soluble in water. Soluble in ethanol (B145695) (50 mg/mL). | [11] |

| pKa | Not explicitly found in searches | |

| InChI Key | KKADPXVIOXHVKN-UHFFFAOYSA-N | [11] |

Biological Significance and Metabolic Pathways

4-HPPA is a key node in the catabolism of tyrosine, linking it to energy production and the synthesis of other important biomolecules.

Tyrosine Catabolism Pathway

The primary biological role of 4-HPPA is as an intermediate in the degradation of tyrosine. This pathway ultimately converts the amino acid into fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle for energy production.

Enzyme Kinetics

The enzymes responsible for the synthesis and degradation of 4-HPPA have been the subject of extensive kinetic studies.

Table 2: Kinetic Parameters of Key Enzymes in 4-HPPA Metabolism

| Enzyme | Organism | Substrate | Kₘ | kcat | Reference(s) |

| Tyrosine Aminotransferase | Leishmania donovani | Tyrosine | 3.5 ± 0.9 mM | - | [10] |

| Leishmania donovani | Phenylalanine | 3.752 ± 0.96 mM | - | [10] | |

| Leishmania donovani | Tryptophan | 5.055 ± 0.42 mM | - | [10] | |

| 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Arabidopsis thaliana | 4-HPPA | - | - | [9] |

| Carrot | 4-HPPA | 7.5 ± 2.5 µM | 1.8 s⁻¹ | [12] | |

| Avena sativa | 4-HPPA | - | - | ||

| Rat | 4-HPPA | - | - | ||

| Pseudomonas fluorescens | 4-HPPA | - | - | [9] |

HPPD Inhibitors

The inhibition of HPPD is of significant interest for both agricultural and pharmaceutical applications. A variety of compounds have been identified or synthesized that inhibit this enzyme.

Table 3: IC₅₀ Values of Selected HPPD Inhibitors

| Inhibitor | Target Organism/Enzyme | IC₅₀ | Reference(s) |

| Nitisinone (NTBC) | Human HPPD | 173 nM | [2][13] |

| Mesotrione | Arabidopsis thaliana HPPD | 0.283 µM | [2] |

| Sulcotrione | - | - | |

| Tembotrione | - | - | |

| Leptospermone | - | - | |

| Fenquinotrione | Rice HPPD | 27.2 nM | [2][13] |

| Fenquinotrione | Arabidopsis thaliana HPPD | 44.7 nM | [2][13] |

| Bicyclopyrone | HPPD | - | [2][13] |

| Isoxaflutole | HPPD | - | [13] |

| HPPD-IN-1 | Arabidopsis thaliana HPPD | 0.248 µM | [2] |

| HPPD-IN-3 | HPPD | 10 nM | [2][13] |

| HPPD-IN-4 | HPPD | 0.19 µM | [13] |

| HPPD-IN-5 | HPPD | 0.21 µM | [2] |

| HPPD-IN-7 | Arabidopsis thaliana HPPD | 89 nM | [2] |

| AtHPPD-IN-1 | Arabidopsis thaliana HPPD | 12 nM | [2][13] |

| Compound 23 | Arabidopsis thaliana HPPD | - | [14] |

| Compound 31 | Arabidopsis thaliana HPPD | 39 nM | [14] |

Experimental Protocols

Chemical Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of α-keto acids.[9]

Step 1: Synthesis of N-acetylglycine

-

In a 25-mL round-bottom flask equipped with a magnetic stir bar and a water condenser, add glycine (B1666218) (5 g, 0.07 mol) and acetic anhydride (B1165640) (18.9 mL, 0.2 mol) to methanol (B129727) (50 mL).

-

Reflux the mixture for 20 hours.

-

Purify the N-acetylglycine product by recrystallization from methanol.

Step 2: Condensation Reaction

-

In a 25-mL round-bottom flask with a magnetic stir bar and condenser, mix 4-hydroxybenzaldehyde (B117250) (5 mmol) with N-acetylglycine (702.6 mg, 6 mmol), sodium acetate (B1210297) (49.2 mg, 6 mmol), and acetic anhydride (3 mL).

-

Stir the mixture at 80 °C for 4 hours, then at 100 °C for 1 hour.

-

Allow the solution to stir at room temperature for 12 hours.

-

Add 5 mL of ice-cold water. Isolate the precipitate by vacuum filtration and rinse with cold water.

-

Dry the solid under vacuum.

Step 3: Hydrolysis

-

In a 50-mL round-bottom flask with a magnetic stir bar and condenser, dissolve 2 mmol of the product from Step 2 in 10 mL of a 1:1 water/acetone mixture.

-

Stir the mixture under reflux for 4 hours.

-

Remove the volatile solvent by rotary evaporation and allow the residue to crystallize in a refrigerator overnight.

-

Isolate the product by vacuum filtration and transfer it to 10 mL of 1 M HCl.

-

Stir the mixture under reflux for 6 hours.

-

Concentrate the solution by rotary evaporation and place it in a refrigerator overnight to allow for crystallization.

-

Collect the crystals by filtration, wash with ice-cold water, and dry under vacuum to yield this compound.

Analysis of Urinary 4-HPPA by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general workflow for the analysis of organic acids, including 4-HPPA, in urine samples.

1. Sample Preparation

-

Collection: Collect a random urine sample in a sterile, preservative-free container.

-

Storage: Store the urine sample frozen until analysis.

-

Internal Standard Addition: Add an appropriate internal standard to the urine sample to account for variations during sample preparation and analysis.

-

Extraction:

-

Acidify the urine sample.

-

Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

-

-

Drying: Evaporate the organic extract to dryness under a stream of nitrogen.

2. Derivatization

-

To increase the volatility of the organic acids for GC analysis, a derivatization step is necessary.

-

A common method is trimethylsilyl (B98337) (TMS) derivatization using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

3. GC-MS Analysis

-

Injection: Inject the derivatized sample into the GC-MS system.

-

Separation: The organic acids are separated on a capillary column based on their boiling points and interactions with the stationary phase.

-

Detection: As the compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

In Vitro HPPD Inhibition Assay

This protocol describes a coupled-enzyme spectrophotometric assay to determine the inhibitory activity of a compound against HPPD.[5]

Principle: The activity of HPPD is measured by monitoring the formation of its product, homogentisate (HGA). Since HGA itself is not easily detected spectrophotometrically, a second enzyme, homogentisate 1,2-dioxygenase (HGD), is added. HGD rapidly converts HGA to maleylacetoacetate, which can be monitored by the increase in absorbance at 318 nm.

Materials:

-

Purified recombinant HPPD enzyme

-

Purified recombinant HGD enzyme

-

This compound (HPPA) substrate solution

-

Test inhibitor compound at various concentrations

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.2, containing ascorbate)

-

Spectrophotometer capable of reading at 318 nm

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, HPPD enzyme, and HGD enzyme in a cuvette.

-

Add the test inhibitor at the desired concentration (or solvent control).

-

Pre-incubate the mixture at a constant temperature (e.g., 25 °C) for a defined period.

-

Initiate the reaction by adding the HPPA substrate.

-

Immediately monitor the increase in absorbance at 318 nm over time.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance curve.

-

Repeat for a range of inhibitor concentrations.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion

This compound, since its discovery in the context of a rare metabolic disorder, has proven to be a molecule of profound scientific importance. As a central intermediate in tyrosine metabolism, its study has been crucial for understanding the biochemical basis of tyrosinemias. The enzyme responsible for its conversion, HPPD, has emerged as a key target for the development of both widely used herbicides and life-saving therapeutics. This guide has provided a detailed overview of the historical context, physicochemical characteristics, and biological roles of 4-HPPA, along with practical experimental protocols and comprehensive data. It is intended to serve as a valuable technical resource for scientists and researchers engaged in the fields of biochemistry, drug discovery, and agricultural science, facilitating further investigation into this multifaceted molecule and its associated pathways.

References

- 1. Catalytic, noncatalytic, and inhibitory phenomena: kinetic analysis of (4-hydroxyphenyl)pyruvate dioxygenase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. youtube.com [youtube.com]

- 4. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]

- 6. graphviz.org [graphviz.org]

- 7. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]

- 8. researchportal.vub.be [researchportal.vub.be]

- 9. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biochemical and structural characterization of tyrosine aminotransferase suggests broad substrate specificity and a two‐state folding mechanism in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Central Role of 4-Hydroxyphenylpyruvic Acid in Plant Secondary Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4-Hydroxyphenylpyruvic acid (4-HPPA) is a pivotal intermediate metabolite situated at the crossroads of primary and secondary metabolism in plants. Derived from the amino acid tyrosine, 4-HPPA serves as a critical precursor for a diverse array of secondary metabolites essential for plant growth, development, and defense. These include vital compounds such as tocopherols (B72186) (Vitamin E) and plastoquinones, which are indispensable for photosynthesis and antioxidant defense, as well as various specialized molecules like rosmarinic acid and certain alkaloids. The metabolic fate of 4-HPPA is primarily dictated by the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD), a key regulatory point and a major target for commercial herbicides. This guide provides an in-depth examination of the biosynthesis and metabolic functions of 4-HPPA, details its role in significant biosynthetic pathways, presents quantitative data on its metabolic influence, and outlines key experimental protocols for its study.

Biosynthesis of this compound (4-HPPA)

This compound is an alpha-keto acid that originates from the catabolism of aromatic amino acids.[1] In plants, the primary route to 4-HPPA synthesis is through the transamination of L-tyrosine. This reaction is catalyzed by the enzyme Tyrosine Aminotransferase (TAT) .[1][2][3] This initial step effectively channels carbon from primary amino acid metabolism into various secondary metabolic pathways.

4-HPPA as a Critical Metabolic Branch-Point

Once synthesized, 4-HPPA stands at a crucial metabolic fork, directing biochemical flux towards several classes of essential secondary metabolites. The fate of 4-HPPA is determined by the action of competing enzymes that commit it to distinct downstream pathways.

The most prominent pathway utilizing 4-HPPA leads to the synthesis of tocopherols and plastoquinones. This pathway is initiated by the catalytic action of 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a non-heme, Fe(II)-dependent oxygenase that converts 4-HPPA into homogentisic acid (HGA) .[4][5][6] This complex reaction involves decarboxylation, aromatic hydroxylation, and substituent migration.[4]

HGA is the universal aromatic precursor for all tocopherols and plastoquinones in plants.[6][7][8]

-

Plastoquinones are vital electron carriers that function between photosystem II and the cytochrome b6/f complex during photosynthesis.[6] They are also essential cofactors for phytoene (B131915) desaturase, an enzyme required for carotenoid biosynthesis.[7]

-

Tocopherols (Vitamin E) are potent lipid-soluble antioxidants that protect cellular membranes and the photosynthetic apparatus from oxidative damage caused by reactive oxygen species (ROS).[7][9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Hydroxyphenylpyruvate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]

- 6. The Crystal Structures of Zea mays and Arabidopsis 4-Hydroxyphenylpyruvate Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Crossroads of Isoprenoid Synthesis: A Technical Guide to 4-Hydroxyphenylpyruvic Acid's Role in Vitamin E and Ubiquinone Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphenylpyruvic acid (HPPA) represents a critical metabolic nexus, serving as a key precursor in the biosynthesis of two essential lipophilic molecules: vitamin E (tocopherols) and ubiquinone (coenzyme Q). The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) catalyzes the conversion of HPPA to homogentisate (B1232598) (HGA), the aromatic head group for tocopherols (B72186), and a related pathway leads to the formation of the benzoquinone ring of ubiquinone. This technical guide provides an in-depth exploration of the biochemical pathways, regulatory mechanisms, and experimental methodologies pertinent to understanding the pivotal role of HPPA. Quantitative data on enzyme kinetics and metabolite levels are summarized, and detailed experimental protocols are provided to facilitate further research in this area. The intricate signaling and logical relationships within these pathways are visualized through detailed diagrams. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working on isoprenoid biosynthesis, antioxidant metabolism, and related therapeutic and herbicidal applications.

Introduction

Vitamin E and ubiquinone are vital lipophilic compounds synthesized by a wide range of organisms. Vitamin E, a class of compounds including tocopherols and tocotrienols, is a potent antioxidant crucial for protecting cell membranes from oxidative damage.[1] Ubiquinone, also known as coenzyme Q, is an essential component of the mitochondrial electron transport chain, playing a central role in cellular respiration and ATP production.[2][3] The biosynthetic pathways of these two molecules, while producing functionally distinct end-products, converge at the metabolism of the aromatic amino acid tyrosine and its derivative, this compound (HPPA).[4]

The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) is a non-heme Fe(II)-dependent oxygenase that catalyzes the conversion of HPPA to homogentisate (HGA).[5] In plants and other photosynthetic organisms, HGA serves as the aromatic precursor for the synthesis of both tocopherols and plastoquinone, a functional analog of ubiquinone.[6][7] In animals, the pathway from tyrosine through HPPA is primarily catabolic, but it also provides the necessary precursors for ubiquinone biosynthesis.[8][9]

Given its central role, HPPD is a significant target for the development of herbicides and is also implicated in certain human metabolic disorders, such as tyrosinemia type III.[5][10] Understanding the intricate details of HPPA metabolism is therefore of considerable interest for agricultural, nutritional, and therapeutic applications. This guide will provide a detailed technical overview of the role of HPPA in the biosynthesis of vitamin E and ubiquinone, with a focus on quantitative data, experimental protocols, and pathway visualizations.

Biochemical Pathways

The biosynthesis of vitamin E and ubiquinone from tyrosine involves a series of enzymatic reactions that diverge after the formation of HPPA.

Vitamin E Biosynthesis

In plants, the synthesis of tocopherols occurs in the plastids. The pathway begins with the conversion of tyrosine to HPPA, which is then converted to HGA by HPPD. HGA, the aromatic head group, is then condensed with a phytyl diphosphate (B83284) tail, derived from the methylerythritol phosphate (B84403) (MEP) pathway or chlorophyll (B73375) degradation, to form the first committed intermediate in tocopherol synthesis.[11]

The key enzymatic steps are as follows:

-

Tyrosine to this compound (HPPA): This transamination reaction is catalyzed by tyrosine aminotransferase (TAT).[12]

-

HPPA to Homogentisate (HGA): This reaction is catalyzed by 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5]

-

HGA to 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ): Homogentisate phytyltransferase (HPT) catalyzes the condensation of HGA with phytyl diphosphate.

-

MPBQ to 2,3-dimethyl-6-phytyl-1,4-benzoquinol (DMPBQ): MPBQ methyltransferase (VTE3) methylates MPBQ.

-

DMPBQ to γ-tocopherol: Tocopherol cyclase (VTE1) catalyzes the cyclization of DMPBQ.

-

γ-tocopherol to α-tocopherol: γ-tocopherol methyltransferase (VTE4) performs the final methylation to produce the most biologically active form of vitamin E.

Ubiquinone (Coenzyme Q) Biosynthesis

In eukaryotes, the biosynthesis of the benzoquinone ring of ubiquinone also originates from tyrosine.[2] The pathway proceeds through HPPA to 4-hydroxybenzoate (B8730719) (4-HB), which is then condensed with a polyprenyl diphosphate tail derived from the mevalonate (B85504) pathway.[2][8] The subsequent modifications of the benzoquinone ring, including hydroxylations, methylations, and decarboxylation, are carried out by a suite of "COQ" enzymes.[8]

The initial steps in the formation of the benzoquinone head are:

-

Tyrosine to this compound (HPPA): Catalyzed by tyrosine aminotransferase (TAT).[9]

-

HPPA to 4-Hydroxyphenylacetaldehyde: The exact enzymatic steps from HPPA to 4-hydroxybenzoate are not fully elucidated in mammals but are known to proceed through several intermediates.[9]

-

4-Hydroxyphenylacetaldehyde to 4-Hydroxybenzaldehyde (4-HBal): This conversion is likely catalyzed by an aldehyde dehydrogenase.

-

4-Hydroxybenzaldehyde to 4-Hydroxybenzoate (4-HB): This final oxidation is catalyzed by an aldehyde dehydrogenase, such as ALDH3A1 in humans.[9]

-

4-HB to Polyprenyl-4-hydroxybenzoate: The enzyme 4-hydroxybenzoate polyprenyltransferase (COQ2) catalyzes the condensation of 4-HB with a polyprenyl diphosphate chain.[13]

Quantitative Data

The efficiency and regulation of vitamin E and ubiquinone biosynthesis are governed by the kinetic properties of the involved enzymes and the cellular concentrations of key metabolites.

Enzyme Kinetics of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The Michaelis-Menten constants (Km) and catalytic constants (kcat) for HPPD provide insight into its substrate affinity and catalytic efficiency. These parameters can vary between different organisms.

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |

| Arabidopsis thaliana (Wild Type) | HPPA | 3.5 ± 0.3 | 11.2 ± 0.4 | 3.2 | [3] |

| Arabidopsis thaliana (N423A mutant) | HPPA | 24.1 ± 2.1 | 10.5 ± 0.5 | 0.44 | [3] |

| Pseudomonas sp. P.J. 874 | HPPA | N/A | N/A | N/A | [4][14] |

| Human Liver | HPPA | N/A | N/A | N/A | [10] |

Note: N/A indicates that specific values were not available in the cited abstracts.

Metabolite Levels in Genetically Modified Organisms

Alterations in the expression of HPPD and other pathway genes can significantly impact the accumulation of tocopherols and ubiquinone.

| Organism/Genotype | Tissue | Change in Tocopherol Levels | Change in Ubiquinone Levels | Reference |

| Arabidopsis thaliana (pds1 mutant - HPPD knockout) | Leaf | Not detectable | Not detectable (plastoquinone) | [6][7] |

| Arabidopsis thaliana (Overexpressing MsHPPD) | Seed | β-tocotrienol increased 12-36%, δ-tocopherol increased 10-57% | Not reported | [15] |

| Nicotiana tabacum (Overexpressing barley HPPD) | Seed | ~2-fold increase in total vitamin E | Not reported | [16] |

| Saccharomyces cerevisiae (COQ2 null mutant) | Whole cell | Not applicable | CoQ6 not detectable | [17] |

| Human fibroblasts (COQ2 mutant) | Cultured cells | Not applicable | 33-45% of control activity | [17] |

Experimental Protocols

A variety of experimental techniques are employed to study the role of HPPA in vitamin E and ubiquinone biosynthesis.

HPPD Enzyme Activity Assay (Coupled-Enzyme Spectrophotometric Method)

This assay measures HPPD activity by monitoring the formation of its product, homogentisate (HGA), through a coupled reaction with homogentisate 1,2-dioxygenase (HGD). HGD converts HGA to maleylacetoacetate, which can be monitored by the increase in absorbance at 318 nm.[18]

Materials:

-

Purified HPPD enzyme

-

Purified HGD enzyme

-

This compound (HPPA) solution

-

Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Spectrophotometer capable of reading at 318 nm

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, HGD, and HPPA in a cuvette.

-

Equilibrate the mixture to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding a known amount of purified HPPD enzyme.

-

Immediately begin monitoring the increase in absorbance at 318 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of maleylacetoacetate.

Quantification of Tocopherols by HPLC

High-performance liquid chromatography (HPLC) with fluorescence or UV detection is a common method for the separation and quantification of different tocopherol isomers.[1][15][19]

Materials:

-

Biological sample (e.g., plant tissue, seeds)

-

Extraction solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate)

-

Saponification solution (e.g., ethanolic potassium hydroxide), if necessary

-

HPLC system with a normal-phase or reverse-phase column

-

Fluorescence detector (excitation ~295 nm, emission ~330 nm) or UV detector (~292 nm)

-

Tocopherol standards (α, β, γ, δ-tocopherol)

Procedure:

-

Extraction: Homogenize the sample in the extraction solvent. For some matrices, a saponification step may be required to release bound tocopherols.[20]

-

Filtration and Evaporation: Filter the extract and evaporate the solvent under a stream of nitrogen.

-

Reconstitution: Redissolve the residue in the mobile phase.

-

HPLC Analysis: Inject the sample onto the HPLC system. Separate the tocopherol isomers using an appropriate mobile phase gradient.

-

Quantification: Identify and quantify the tocopherols by comparing their retention times and peak areas to those of the standards.

Quantification of Ubiquinone (Coenzyme Q10) by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of coenzyme Q10 in biological samples like plasma.[2][13][18][21]

Materials:

-

Plasma sample

-

Internal standard (e.g., deuterated CoQ10)

-

Protein precipitation agent (e.g., ethanol (B145695) or propanol)

-

Extraction solvent (e.g., hexane)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: Add the internal standard to the plasma sample. Precipitate proteins with a solvent like ethanol.

-

Liquid-Liquid Extraction: Extract the CoQ10 from the supernatant using an organic solvent such as hexane.[21]

-

Evaporation and Reconstitution: Evaporate the organic layer and reconstitute the residue in the mobile phase.

-

LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Separate CoQ10 from other components on a C18 column.

-

Detection and Quantification: Use multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for CoQ10 and its internal standard for accurate quantification.[21]

Cloning and Expression of HPPD in E. coli

Recombinant expression of HPPD in E. coli is essential for producing sufficient quantities of the enzyme for structural and functional studies.[22][23]

Procedure:

-

Gene Amplification: Amplify the HPPD coding sequence from cDNA using PCR with primers containing appropriate restriction sites.

-